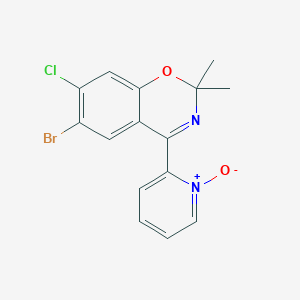![molecular formula C27H24N4O2 B10782135 2-{6-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl}benzoic acid](/img/structure/B10782135.png)
2-{6-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GA-0056 is a small molecule agonist that targets the V-type immunoglobulin domain-containing suppressor of T-cell activation (VISTA). VISTA is a negative checkpoint regulator expressed on naive T cells, which inhibits the T cell response and maintains peripheral tolerance. GA-0056 binds to the extracellular domain protein of VISTA, enhancing its function to suppress T cell-mediated immune responses .
Preparation Methods
GA-0056 is synthesized through virtual screening based on homology modeling. The compound is screened out from thousands of chemical compounds through two rounds of screening and binding affinity verification . The specific synthetic routes and reaction conditions for GA-0056 are proprietary and not publicly disclosed.
Chemical Reactions Analysis
GA-0056 undergoes various chemical reactions, including:
Oxidation: GA-0056 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: GA-0056 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
GA-0056 has several scientific research applications, including:
Chemistry: GA-0056 is used in studies related to the synthesis and modification of small molecules.
Biology: The compound is used to study the role of VISTA in immune regulation and T cell responses.
Medicine: GA-0056 is being developed as a treatment for autoimmune diseases such as psoriasis.
Industry: GA-0056 is used in the development of new therapeutic agents targeting immune checkpoint regulators.
Mechanism of Action
GA-0056 exerts its effects by binding to the extracellular domain protein of VISTA. This binding enhances the function of VISTA, which in turn suppresses T cell-mediated immune responses. VISTA controls the production of interleukin-23 in dendritic cells and suppresses the activation of various immune cell types, including CD4+ and CD8+ T cells, and regulatory T cells (Tregs). By enhancing the anti-inflammatory function of VISTA, GA-0056 benefits the treatment of autoimmune diseases .
Comparison with Similar Compounds
GA-0056 is unique in its high affinity for VISTA and its ability to enhance the function of this immunoregulatory receptor. Similar compounds include:
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[6-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl]benzoic acid |
InChI |
InChI=1S/C27H24N4O2/c1-4-24-30-25-16(2)13-17(3)28-26(25)31(24)15-18-9-11-22-19(14-18)10-12-23(29-22)20-7-5-6-8-21(20)27(32)33/h5-14H,4,15H2,1-3H3,(H,32,33) |
InChI Key |
DNGCOPYVPFRMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N=C(C=C4)C5=CC=CC=C5C(=O)O)N=C(C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B10782060.png)
![3-Hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782067.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)


![(3S)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782091.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782096.png)


![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)


